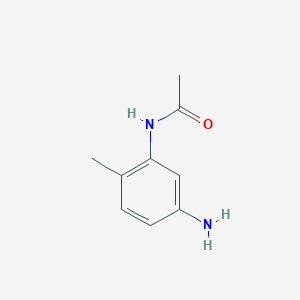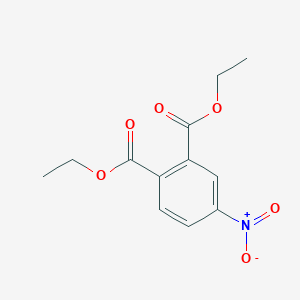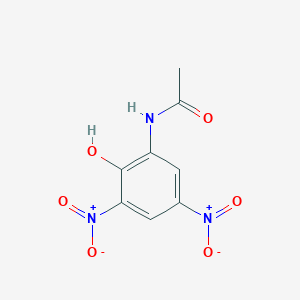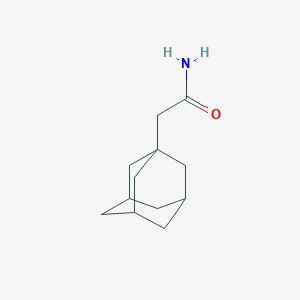
1,2-Bis(methanesulfonamido)benzene
Vue d'ensemble
Description
1,2-Bis(methanesulfonamido)benzene, also known as N,N’-1,2-phenylenedimethanesulfonamide, is an organic compound with the molecular formula C8H12N2O4S2 and a molecular weight of 264.32 g/mol . It is characterized by the presence of two methanesulfonamido groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(methanesulfonamido)benzene can be synthesized through the reaction of o-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonamido groups onto the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(methanesulfonamido)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamido groups to amines.
Substitution: The methanesulfonamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,2-Bis(methanesulfonamido)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(methanesulfonamido)benzene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. For instance, its paramagnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent . The compound’s interaction with metal ions can also influence enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diamidobenzene: Similar in structure but lacks the methanesulfonamido groups.
1,2-Bis(sulfonamido)benzene: Contains sulfonamido groups instead of methanesulfonamido groups.
Uniqueness
1,2-Bis(methanesulfonamido)benzene is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its paramagnetic properties set it apart from similar compounds .
Propriétés
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZJRLRCNOECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997319 | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7596-80-7 | |
| Record name | NSC18794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H2pdms facilitate the creation of single-molecule magnets (SMMs)?
A: H2pdms readily coordinates to transition metal ions like Co(II) and Ni(II) forming anionic complexes, for example, [Co(pdms)2]2-. The specific geometry and electronic structure imposed by H2pdms on the metal center can lead to a large zero-field splitting (ZFS). This ZFS is crucial for generating the magnetic bistability observed in SMMs. [] This essentially means that at low enough temperatures, these molecules can remember the direction of a magnetic field they were exposed to, a property with potential applications in high-density data storage.
Q2: Can you elaborate on the electrical conductivity observed in some H2pdms-based materials?
A: Researchers have successfully incorporated H2pdms-based complexes into hybrid organic-inorganic materials that exhibit both electrical conductivity and SMM behavior. For instance, in the compound β″-(BEDO-TTF)3[Co(pdms)2]·(MeCN)(H2O)2 (BO3), the [Co(pdms)2] units are integrated into a framework alongside electron-donating BEDO-TTF molecules []. This combination facilitates charge transfer and results in metallic-like conductivity, reaching up to 1000 S cm-1 under pressure.
Q3: What are the structural features of H2pdms and its metal complexes relevant to these applications?
A: H2pdms, with its molecular formula C8H12N2O4S2 and a molecular weight of 264.32 g/mol, acts as a chelating ligand, meaning it can bind to a metal ion through multiple atoms (in this case, through oxygen and nitrogen). This chelation creates a stable metal complex. The sulfonamide groups (-SO2NH-) are particularly important as they can influence the electronic properties of the metal center, directly impacting the magnetic behavior. [] Crystallographic studies provide precise information about the spatial arrangement of atoms within these complexes, aiding in understanding the relationship between structure and properties.
Q4: Have researchers explored modifications to the H2pdms structure?
A: Yes, researchers have investigated the effects of modifying the H2pdms structure. For example, replacing the methyl groups on the sulfonamide nitrogen with bulkier tolyl groups has been shown to influence the zero-field splitting (ZFS) in the resulting metal complexes []. This structure-activity relationship (SAR) study provides valuable insights into how subtle structural changes in the ligand can be used to fine-tune the magnetic properties of the resulting materials.
Q5: Are there any challenges in developing H2pdms-based materials for practical applications?
A: One of the primary challenges is that the desired properties like SMM behavior and metallic conductivity often manifest at very low temperatures. [] This limitation arises from the need to suppress thermal fluctuations that can disrupt magnetic ordering and hinder efficient charge transport. Future research will likely focus on designing systems that can operate at more practical temperatures. This might involve exploring different combinations of metal ions, modifying the H2pdms structure further, or investigating novel molecular architectures that enhance stability and conductivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)



![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)
